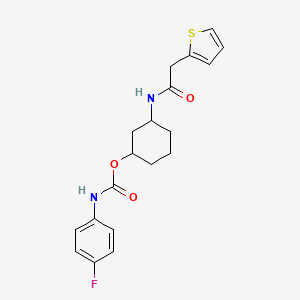
3-(2-(Thiophen-2-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-(Thiophen-2-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate” is a synthetic organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve reactions between different compounds such as sulfur, α-methylene carbonyl compounds, α-cyano esters, 1,4-dicarbonyl compounds, and phosphorus pentasulfide .Aplicaciones Científicas De Investigación
Material Science and Electronics
Thiophene-Based Compounds for Electronic Applications
Thiophene and its derivatives, including compounds similar to the specified chemical, have shown a wide spectrum of applications in material science. They are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells due to their excellent electronic properties (Nagaraju et al., 2018). These compounds exhibit a range of biological activities and are crucial in developing new electronic materials.
Pharmaceutical Research
Synthesis and Characterization for Potential Pharmaceutical Applications
The synthesis and structural characterization of thiophene-based compounds are critical in pharmaceutical research. For example, N,N′-dicyclohexylcarbamoil-2-(thiophen-2-yl)acetamide has been synthesized and characterized, indicating potential for further exploration in drug development (Rani et al., 2015).
Antimicrobial and Antitumor Evaluation
Evaluation of Antitumor Activities
Thiophene derivatives have been synthesized and evaluated for their antitumor activities. These compounds revealed high inhibitory effects in vitro, suggesting their potential as leads for antitumor drug development (Shams et al., 2010).
Antimicrobial Activities
Sulfide and sulfone derivatives of thiophene compounds have shown promising antimicrobial activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Badiger et al., 2013).
Photovoltaic and Photocatalytic Applications
Use in Dye-Sensitized Solar Cells (DSSCs)
Carbazole-based dyes with thiophene spacers have been synthesized and used in DSSCs, showcasing the potential of thiophene derivatives in enhancing photovoltaic performance (Naik et al., 2017).
Photocatalytic Degradation of Pollutants
Thiophene derivatives have also been explored for their photocatalytic efficiency, such as in the degradation of acetaminophen, a common pharmaceutical pollutant. These studies indicate the role of thiophene-based compounds in environmental cleanup and pollution control (Tao et al., 2015).
Propiedades
IUPAC Name |
[3-[(2-thiophen-2-ylacetyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-13-6-8-14(9-7-13)22-19(24)25-16-4-1-3-15(11-16)21-18(23)12-17-5-2-10-26-17/h2,5-10,15-16H,1,3-4,11-12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICPPLPZFCSMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2648752.png)
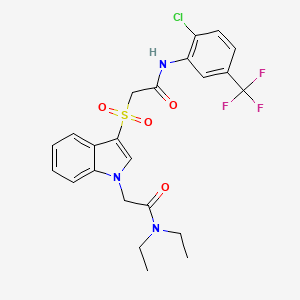
![2,2,2-trifluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]acetamide](/img/structure/B2648755.png)


![2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)
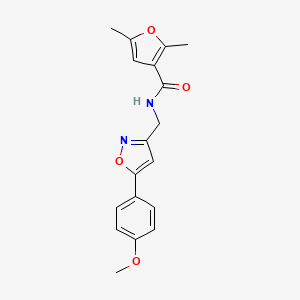
![N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2648761.png)
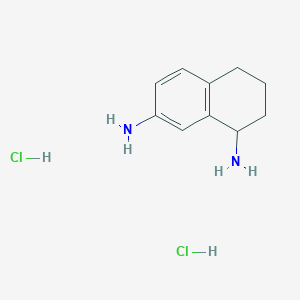
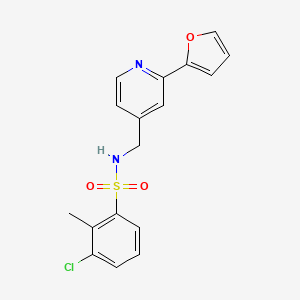
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2648765.png)
![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride](/img/structure/B2648770.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2648773.png)